(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-11(4-8-20)23-13-9-16-5-6-17-13/h5-6,9-11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYVUAJIVKLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 3-position of the pyrazole ring. This can be done using methanol in the presence of a strong acid like sulfuric acid.
Methylation: Methylation at the 1-position of the pyrazole ring can be carried out using methyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The pyrazin-2-yloxy group is introduced via nucleophilic substitution reactions.
Coupling Reaction: Finally, the pyrazole and piperidine derivatives are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
Medicinally, (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could be explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and piperidine rings can facilitate binding to these targets, while the methoxy and pyrazin-2-yloxy groups can modulate the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Features
- Target Compound: Combines a 3-methoxy-1-methylpyrazole with a pyrazin-2-yloxy-piperidine via a methanone linker.
- Analog 1: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Features fused pyrazolo-pyrimidine and thieno-pyrimidine systems, lacking a piperidine or methanone group.
- Analog 2: Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (): Simpler pyrazole-benzophenone hybrid with phenyl substituents, optimized for herbicidal activity .
- Analog 3: 2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate (): Contains a pyrazinyl-piperazine moiety but replaces methanone with a sulfonate ester, altering solubility and reactivity .
Substituent Effects
- The methoxy group on the pyrazole in the target compound enhances electron-donating properties compared to phenyl or methyl groups in analogs .
- The pyrazin-2-yloxy group on piperidine introduces nitrogen-rich aromaticity, contrasting with sulfonyl or halogenated aryl groups in patented analogs (e.g., EP 1 808 168 B1, ) .
Herbicidal Potential
Pharmacological Prospects
- Patented Analogs () : Methanesulfonyl-phenyl-pyrazolo-pyrimidine derivatives exhibit kinase inhibition or anticancer activity. The target compound’s pyrazine moiety could offer distinct binding interactions in enzymatic pockets .
- Piperazine/Pyrazine Derivatives () : Sulfonate esters (e.g., 3f) show varied bioactivity depending on substituent lipophilicity and electronic effects .
Physicochemical Properties
Biologische Aktivität
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with CAS number 1421524-39-1 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 317.34 g/mol . The structure features a pyrazole ring, a piperidine moiety, and a methanone functional group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 1421524-39-1 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to the target molecule have been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against various malignancies .
Antiviral Properties
Research has also explored the antiviral potential of pyrazole derivatives. The presence of nitrogen-containing heterocycles in the structure enhances the interaction with viral proteins, thereby inhibiting viral replication. Preliminary data suggest that the compound may exhibit activity against specific viral strains, although detailed studies are required to confirm these findings .
The biological activity of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : It may enhance apoptosis in tumor cells by activating caspases or other apoptotic markers.
- Interference with Viral Replication : By binding to viral proteins, the compound could prevent the assembly or release of new virions.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antitumor activity against various cancer cell lines. The results showed that compounds similar to our target molecule significantly reduced cell viability in a dose-dependent manner .
Study 2: Antiviral Activity
A recent investigation focused on the antiviral properties of pyrazole derivatives against influenza virus. The study found that certain structural modifications enhanced efficacy, indicating that our compound could be a candidate for further antiviral research .
Q & A
Q. What are the key synthetic routes for this compound, and what intermediates are critical in its formation?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Pyrazole ring formation : Alkylation of 3-methoxy-1-methylpyrazole precursors under reflux conditions (e.g., ethanol or xylene) .
- Piperidine functionalization : Introduction of the pyrazin-2-yloxy group via nucleophilic substitution on 4-hydroxypiperidine using pyrazine derivatives under basic conditions .
- Methanone linkage : Coupling the pyrazole and piperidine intermediates via a carbonyl group, often employing coupling agents like EDCI or DCC in anhydrous solvents . Critical intermediates:
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-(Pyrazin-2-yloxy)piperidine hydrochloride
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, CH₃I, DMF, 80°C, 12h | 75-85% | |
| Piperidine substitution | Pyrazine-2-ol, NaH, THF, 0°C → rt, 6h | 60-70% | |
| Methanone coupling | EDCI, DMAP, CH₂Cl₂, rt, 24h | 50-65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole and piperidine rings. Aromatic protons in pyrazine (δ 8.3–8.6 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
- X-ray crystallography : Resolves spatial arrangement, as seen in analogous pyrazolone structures (e.g., bond angles and torsion angles in crystal lattices) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₂₂N₄O₃ requires m/z 366.1693) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in piperidine functionalization .
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) improves coupling efficiency .
- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) or recrystallization (EtOH/H₂O) removes byproducts like unreacted pyrazine . Example optimization workflow:
- Vary temperature (60°C vs. reflux) during pyrazole alkylation to minimize side-product formation .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Q. How can contradictions in spectral data interpretation be resolved?
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to distinguish pyrazole C-H (δ 6.5–7.5 ppm) from pyrazine protons .
- Ambiguous mass fragments : Compare experimental HRMS data with computational fragmentation patterns (e.g., using MassFrontier) .
- Crystallographic vs. computational geometries : Validate DFT-optimized structures (e.g., Gaussian 16) against X-ray data to resolve bond-length discrepancies .
Q. What computational methods predict this compound’s bioactivity?
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Pyrazine’s π-π stacking and methoxy’s H-bonding are critical for binding .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
- ADMET prediction : Tools like SwissADME assess solubility (LogS = -4.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
Q. How does pH influence the compound’s stability during storage and biological assays?
- Acidic conditions (pH < 3) : Hydrolysis of the methanone group occurs, forming carboxylic acid byproducts .
- Neutral/basic conditions (pH 7–9) : Stable for >48h in PBS or cell culture media . Experimental design:
- Incubate compound at varying pH (1–10) and monitor degradation via HPLC .
- Use buffered solutions (e.g., citrate-phosphate) to maintain pH during kinetic studies .
Q. What structure-activity relationship (SAR) insights guide its medicinal chemistry optimization?
- Pyrazole substitution : 3-Methoxy enhances solubility but reduces membrane permeability compared to halogenated analogs .
- Pyrazine vs. pyridine : Pyrazin-2-yloxy improves kinase inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for pyridin-2-yloxy) due to stronger π-π interactions .
- Piperidine flexibility : Constrained piperidine rings (e.g., azetidine) reduce off-target binding but lower synthetic yields .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy | Increased logP (1.8 → 2.3), reduced IC₅₀ | |
| Pyrazine → Quinoline | Enhanced cytotoxicity (HeLa, IC₅₀ = 0.5 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
